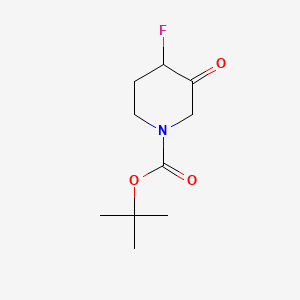

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXQCQSKSYTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodide-to-Fluoride Substitution

A prominent strategy involves substituting a halogen atom at position 4 of a Boc-protected piperidine scaffold with fluorine. For example, tert-butyl 4-iodo-3-oxopiperidine-1-carboxylate serves as a precursor, where the iodide group undergoes nucleophilic displacement with a fluoride source.

Reaction Conditions

-

Precursor : tert-Butyl 4-iodo-3-oxopiperidine-1-carboxylate (1.0 equiv)

-

Fluoride Source : Potassium fluoride (KF, 2.0 equiv) or tetrabutylammonium fluoride (TBAF, 1.5 equiv)

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : 80–100°C

-

Duration : 12–24 hours

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where fluoride ion attacks the electrophilic carbon at position 4, displacing iodide. The ketone at position 3 electronically activates the adjacent carbon, facilitating substitution.

Yield Considerations

Synthesis of Iodinated Precursor

The iodinated intermediate is synthesized via directed iodination of tert-butyl 3-oxopiperidine-1-carboxylate.

Procedure

-

Substrate : tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)

-

Iodinating Agent : N-Iodosuccinimide (NIS, 1.2 equiv)

-

Acid Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Duration : 6–12 hours

Outcome

-

Selective iodination at position 4 due to ketone-directed electrophilic aromatic substitution (unlike piperidine, the ketone activates the γ-position for halogenation).

-

Yield: 65–75% after column chromatography.

Hydroxyl-to-Fluorine Conversion via Deoxyfluorination

DAST-Mediated Fluorination

The hydroxyl group at position 4 of tert-butyl 4-hydroxy-3-oxopiperidine-1-carboxylate is replaced with fluorine using diethylaminosulfur trifluoride (DAST) .

Reaction Setup

-

Substrate : tert-Butyl 4-hydroxy-3-oxopiperidine-1-carboxylate (1.0 equiv)

-

Reagent : DAST (1.5 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : -20°C to 0°C (slow warming to room temperature)

-

Duration : 2–4 hours

Key Observations

Synthesis of 4-Hydroxy Intermediate

The hydroxylated precursor is prepared through stereoselective oxidation of a dihydropyridine derivative.

Steps

-

Substrate : tert-Butyl 3,4-dihydropyridine-1-carboxylate (1.0 equiv)

-

Oxidizing Agent : Osmium tetroxide (OsO₄, 0.05 equiv) with N-methylmorpholine N-oxide (NMO, 2.0 equiv)

-

Solvent : Tetrahydrofuran (THF)/water (4:1)

-

Temperature : 0°C to room temperature

-

Duration : 6–12 hours

Outcome

-

Dihydroxylation at positions 3 and 4, followed by ketonization at position 3 using Jones reagent (CrO₃/H₂SO₄).

-

Yield: 50–60% after purification.

Ring-Closing Metathesis Approach

Alkene Precursor Synthesis

A less conventional route involves constructing the piperidine ring via Grubbs-catalyzed metathesis .

Procedure

-

Substrate : N-Boc-3-fluoro-4-oxo-pent-2-en-1-amine (1.0 equiv)

-

Catalyst : Grubbs II (5 mol%)

-

Solvent : Dichloroethane (DCE)

-

Temperature : 40°C

-

Duration : 24–48 hours

Mechanism

The reaction proceeds via olefin metathesis , forming the six-membered piperidine ring. The pre-installed ketone and fluorine groups remain intact.

Yield : 40–50% (limited by competing side reactions).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Iodide Fluorination | High regioselectivity | Requires toxic iodide precursor | 60–85% |

| DAST Fluorination | Mild conditions, scalable | DAST’s moisture sensitivity | 70–80% |

| Ring-Closing Metathesis | Avoids halogenation steps | Low yield, expensive catalysts | 40–50% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds for research purposes.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate involves its reactivity and ability to undergo selective chemical transformations. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in subsequent reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their molecular features, and properties based on available evidence:

Structural and Functional Differences

Fluorine and Oxo Positional Isomerism

- The target compound’s 4-F/3-oxo configuration contrasts with its positional isomer (CAS 1266339-10-9, 3-F/4-oxo). This difference alters the piperidine ring’s electronic environment, affecting reactivity in nucleophilic additions or reductions. For instance, the 3-oxo group in the target compound may stabilize enolate intermediates more effectively than the 4-oxo isomer .

Functional Group Variations

- Hydroxyl vs. Oxo Groups : The hydroxyl-bearing analog (CAS 955028-88-3) exhibits polar interactions (e.g., hydrogen bonding), which may enhance solubility but reduce metabolic stability compared to the ketone-containing target compound. The oxo group’s planar geometry also enables conjugation with adjacent groups, influencing resonance stabilization .

- Aromatic and Spiro Modifications: The fluorophenyl analog (CAS 1354953-08-4) and spiro derivative (CAS 721958-63-0) introduce bulk and rigidity.

Stereochemical Considerations

Pharmacological and Physicochemical Properties

- Metabolic Stability: Fluorination at the 4-position in the target compound likely reduces metabolic degradation rates compared to non-fluorinated analogs, a common strategy in drug design .

- Solubility : Hydroxyl-containing analogs (e.g., CAS 955028-88-3) may have improved aqueous solubility, whereas spiro systems (CAS 721958-63-0) could reduce crystallinity, aiding bioavailability .

Biological Activity

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including binding affinities, functional assays, and its implications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester group and a fluorinated phenyl moiety. Its molecular formula is , characterized by a white to light yellow crystalline appearance and a melting point of approximately 88-90 °C. The structural modifications contribute to its unique chemical properties, making it suitable for various biological applications.

Research indicates that this compound exhibits significant binding affinity to specific enzymes and receptors. Notably, it has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride transport in epithelial cells. This interaction suggests its potential role in modulating CFTR activity, making it relevant for cystic fibrosis research .

Table 1: Key Biological Activities of this compound

| Biological Activity | Target | Mechanism |

|---|---|---|

| CFTR Modulation | CFTR | Influences chloride transport |

| Enzyme Inhibition | Bruton's Tyrosine Kinase | Implicated in cancer and autoimmune disorders |

| Anti-inflammatory | NLRP3 Inflammasome | Inhibits IL-1β release in macrophages |

Study on CFTR Modulation

In a study exploring the effects of this compound on CFTR, researchers found that the compound significantly enhanced chloride ion transport in human airway epithelial cells. This effect was attributed to its ability to stabilize the CFTR protein conformation, thereby improving its function.

Inhibition of Bruton's Tyrosine Kinase

Another significant area of research involves the inhibition of Bruton's tyrosine kinase (BTK), a critical player in B-cell receptor signaling pathways associated with various malignancies. This compound demonstrated potent inhibitory effects on BTK activity in vitro, suggesting its potential as a therapeutic agent against certain cancers.

NLRP3 Inflammasome Inhibition

The compound's anti-inflammatory properties were further investigated through its interaction with the NLRP3 inflammasome. Experimental results indicated that it effectively reduced IL-1β release from LPS/ATP-stimulated macrophages by approximately 35%, highlighting its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and carbonyl group modifications. Various derivatives have been synthesized to explore their biological activities further.

Table 2: Derivatives of this compound

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate | High | Enhanced binding to CFTR |

| Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate | Moderate | Dual fluorination enhances enzyme inhibition |

| Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | High | Potential for broader therapeutic applications |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including fluorination and protection/deprotection strategies. For fluorinated piperidine derivatives, fluorination can be achieved using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in dichloromethane at 0–20°C). Reaction optimization, such as temperature control and stoichiometric adjustments, is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolves 3D structure using SHELX software for refinement .

- NMR spectroscopy : and NMR confirm proton and carbon environments, with NMR verifying fluorination.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.

- IR spectroscopy : Identifies carbonyl (C=O) and Boc group vibrations. Cross-verification across techniques minimizes structural ambiguity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Wear respiratory protection, nitrile gloves, and eye/face shields to avoid inhalation, skin contact, or ocular exposure .

- Emergency measures : Immediate flushing with water for eye/skin contact and medical consultation for ingestion or inhalation. Use fume hoods and ensure proper ventilation .

Q. What are the key physical and chemical properties relevant to its reactivity?

- Physical state : Light yellow solid (based on analogous tert-butyl piperidine carboxylates) .

- Reactivity : The 3-oxo group may participate in nucleophilic additions, while the Boc group enhances solubility in organic solvents and stability under basic conditions. Fluorine’s electronegativity influences electronic effects in downstream reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during fluorination steps?

- Methodology :

- Temperature control : Maintain low temperatures (0–5°C) to suppress side reactions.

- Catalyst selection : Use DMAP to accelerate Boc protection.

- Solvent choice : Dichloromethane or THF improves reagent solubility.

- Monitoring : TLC or HPLC tracks reaction progress. Adjust equivalents of fluorinating agents (e.g., Selectfluor) to balance reactivity and byproduct formation .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

- Methodology :

- Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., DFT calculations).

- Crystallographic refinement : Use SHELX to resolve ambiguities in X-ray data, especially for stereochemical assignments .

- Isotopic labeling : or labeling can clarify ambiguous peaks in complex spectra.

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

- Methodology :

- Chiral resolution : Use chiral stationary phases in HPLC or SFC.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in fluorination steps.

- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents to enrich enantiomers. Stereochemical integrity must be confirmed via polarimetry or chiral NMR shift reagents .

Q. How can stability studies resolve discrepancies in storage condition recommendations?

- Methodology :

- Systematic testing : Store samples under varying temperatures (–20°C, 4°C, RT), humidity (0–80%), and light exposure (dark vs. UV).

- Analytical monitoring : Use HPLC to quantify degradation products and NMR to detect structural changes. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.